11-Methyl-1,2,3,4-tetrahydrochrysene

Catalog No.
S1533147
CAS No.
54092-73-8
M.F
C19H18
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Methyl-1,2,3,4-tetrahydrochrysene

CAS Number

54092-73-8

Product Name

11-Methyl-1,2,3,4-tetrahydrochrysene

IUPAC Name

11-methyl-1,2,3,4-tetrahydrochrysene

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3

InChI Key

LKQNYFKWDJCYHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3

Synonyms

11-Methyl-1,2,3,4-tetrahydrochrysene

Canonical SMILES

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3

11-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H18C_{19}H_{18}. It features a complex structure that includes multiple fused aromatic rings, which is characteristic of many PAHs. This compound is notable for its potential biological activities and interactions with various receptors, particularly in the context of cancer research and endocrine disruption.

Typical of PAHs, such as:

  • Electrophilic Aromatic Substitution: This reaction can occur due to the electron-rich nature of the aromatic rings.
  • Oxidation: The compound can be oxidized to form hydroxylated derivatives or quinones, which may exhibit different biological activities.
  • Reduction: It can also participate in reduction reactions leading to saturated derivatives.

These reactions are crucial for understanding its metabolic pathways and potential toxicity.

Research indicates that 11-Methyl-1,2,3,4-tetrahydrochrysene exhibits significant biological activity related to hormonal pathways. It has been shown to interact with estrogen receptors, potentially acting as an agonist or antagonist depending on the context. This interaction suggests its relevance in studies concerning breast cancer and endocrine disruption .

Several synthetic routes have been developed for producing 11-Methyl-1,2,3,4-tetrahydrochrysene:

  • Friedel-Crafts Alkylation: This method involves the alkylation of chrysene derivatives using alkyl halides.
  • Dehydrogenation Reactions: Utilizing catalysts such as palladium or platinum to remove hydrogen from precursors can yield this compound.
  • Photochemical Methods: Some studies have explored photochemical pathways to synthesize isomeric forms of tetrahydrochrysene compounds.

These methods highlight the versatility in synthesizing this compound for research purposes.

11-Methyl-1,2,3,4-tetrahydrochrysene has applications primarily in:

  • Cancer Research: Its interactions with estrogen receptors make it a candidate for studying breast cancer mechanisms.
  • Environmental Science: As a PAH, it serves as a model compound for studying the effects of hydrocarbons on biological systems and their environmental impact.

Studies have shown that 11-Methyl-1,2,3,4-tetrahydrochrysene interacts with various biological receptors:

  • Estrogen Receptors: It has been documented to bind and activate estrogen receptor pathways .
  • Aryl Hydrocarbon Receptor: Similar compounds have shown interactions with this receptor, which plays a role in mediating the effects of environmental toxins.

These interactions are critical for understanding its potential effects on human health and environmental toxicity.

Several compounds share structural similarities with 11-Methyl-1,2,3,4-tetrahydrochrysene. Here are some notable examples:

Compound NameStructure TypeUnique Features
ChrysenePolycyclic Aromatic HydrocarbonParent compound; lacks methyl substitution
6-MethylchryseneMethylated ChryseneHas one methyl group; different biological activity
1-HydroxychryseneHydroxylated PAHContains hydroxyl group; alters receptor interactions
3-MethylcholanthreneMethylated PAHKnown carcinogen; interacts with aryl hydrocarbon receptor

These compounds illustrate the diversity within the PAH class and underscore the unique properties of 11-Methyl-1,2,3,4-tetrahydrochrysene in terms of its biological activity and chemical behavior.

XLogP3

6.2

Dates

Modify: 2024-04-14

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